N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspiro[4.6]undeca-1,3-Dien-2-Yl]Sulfanyl}Acetamide is a structurally complex acetamide derivative featuring dual 3,4-dichlorophenyl groups, a 1,4-diazaspiro[4.6]undeca-1,3-diene ring, and a sulfanyl bridge.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl4N3OS/c24-16-7-5-14(11-18(16)26)21-22(30-23(29-21)9-3-1-2-4-10-23)32-13-20(31)28-15-6-8-17(25)19(27)12-15/h5-8,11-12H,1-4,9-10,13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQWNTNPYHCVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the diazaspiro intermediate, followed by the introduction of the dichlorophenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. Scale-up processes would also need to address safety and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diazaspiro structure or the dichlorophenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Research Findings and Implications
Conformational Analysis
X-ray crystallography of related acetamides () reveals that syn conformations of the N–H bond (relative to substituents) promote intermolecular N–H⋯O hydrogen bonding, forming infinite chains. This suggests the target compound’s solid-state behavior may resemble 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide, influencing formulation strategies .
Dereplication and Bioactivity Prediction
Molecular networking () can rapidly cluster the target compound with ’s analog, streamlining dereplication in drug discovery. High cosine scores (>0.9) imply conserved bioactivity, such as kinase inhibition or antimicrobial effects, common in spiro-dichlorophenyl systems .
Biological Activity
N-(3,4-Dichlorophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiror[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C21H15Cl2N5OS
- Molecular Weight : 460.33 g/mol
- CAS Number : Not widely reported but related compounds exist in databases like DrugBank.
Antitumor Activity
Recent studies have indicated that compounds structurally related to N-(3,4-dichlorophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiror[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been shown to inhibit the KRAS G12C mutation effectively, which is a common driver in various cancers. These compounds bind covalently to mutated cysteine residues in the KRAS protein, demonstrating a mechanism of action that could be exploited for therapeutic purposes .
The compound's biological activity may be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The presence of the dichlorophenyl group enhances its lipophilicity and potential binding affinity to target proteins.
Study 1: In Vitro Antitumor Efficacy
A study evaluating various derivatives of similar compounds demonstrated that certain analogs exhibited dose-dependent cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 5 to 20 µM, indicating potent activity compared to control treatments .
Study 2: In Vivo Efficacy
In an NCI-H1373 xenograft mouse model, a related compound showed significant tumor growth inhibition when administered subcutaneously. The study reported a reduction in tumor volume by approximately 60% after treatment with the lead compound at a dosage of 50 mg/kg body weight over 14 days .
Data Table: Biological Activity Comparisons
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
To validate the structure, researchers should employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve the spirocyclic and sulfur-containing moieties, and X-ray crystallography for absolute stereochemical determination. For example, PubChem’s structural data for analogous dichlorophenyl acetamides highlights the use of NMR and HRMS as foundational tools . Additionally, spectral studies on coordination compounds of acetamide derivatives (e.g., IR and UV-Vis spectroscopy) can cross-validate functional groups .
Q. What synthetic strategies are reported for constructing the 1,4-diazaspiro[4.6]undeca-1,3-diene core in similar compounds?
The synthesis of spirocyclic systems often involves cyclization reactions using thiourea or thioamide precursors under acidic or basic conditions. For instance, copolymerization strategies with controlled initiators (e.g., ammonium persulfate) and monomers (e.g., dimethyldiallylammonium chloride) have been used to stabilize reactive intermediates in analogous systems . Flow chemistry techniques, such as Omura-Sharma-Swern oxidation, can enhance yield and reproducibility in diazomethane-related syntheses, which may apply to the diazaspiro core .
Advanced Research Questions
Q. How can Design of Experiments (DoE) and Bayesian optimization improve synthesis efficiency?
DoE principles enable systematic exploration of reaction parameters (e.g., temperature, stoichiometry, catalyst loading) to identify optimal conditions. Bayesian optimization algorithms, which iteratively predict high-yield regions using Gaussian process models, have outperformed manual trial-and-error approaches in similar complex syntheses. For example, heuristic algorithms reduced the number of experiments required to optimize yields by 30–50% in polycationic dye-fixative syntheses . Integrating flow chemistry with DoE (e.g., automated parameter screening) further accelerates process optimization .
Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. MS) for the sulfur-containing acetamide moiety?
Discrepancies between NMR and MS data often arise from impurities or tautomeric forms. To address this, use deuterated solvents to stabilize reactive thiol groups during NMR analysis. Cross-validate with IR spectroscopy to confirm sulfur bonding modes (e.g., C=S vs. S–S). For ambiguous cases, computational methods (DFT calculations) can predict spectral patterns and guide reinterpretation. Studies on thiazolidinone coordination compounds demonstrate how combined experimental and computational approaches resolve structural ambiguities .
Q. What methodologies are suitable for studying this compound’s potential as a ligand in coordination chemistry?
Synthesize metal complexes (e.g., with Cu²⁺, Fe³⁺) under inert conditions and characterize their magnetic and spectral properties. Cyclic voltammetry can assess redox activity, while single-crystal X-ray diffraction reveals binding modes. For example, acetamide derivatives with hydroxyphenyl groups form stable complexes with transition metals, showing distinct UV-Vis absorption shifts and paramagnetic behavior . Thermogravimetric analysis (TGA) and electron paramagnetic resonance (EPR) spectroscopy further elucidate thermal stability and electronic structure.
Q. How can discrepancies between experimental yields and computational predictions be analyzed?
Discrepancies may stem from unaccounted side reactions or solvent effects. Use multiscale modeling (QM/MM) to simulate reaction pathways and identify hidden intermediates. Heuristic algorithms, such as genetic algorithms or particle swarm optimization, can refine computational models by incorporating experimental outliers. A 2023 study demonstrated that Bayesian optimization improved yield predictions by 20% in syntheses with competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
